4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE
Overview
Description
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and an oxazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of appropriate substituted benzaldehydes with amino alcohols under controlled conditions to form the oxazolidinone ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)benzaldehyde
- 4-(methoxy-phenyl-methyl)-biphenyl
- 4-methoxyphenol
Uniqueness
Compared to similar compounds, 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(4-METHYLPHENETHYL)-1,3-OXAZOLAN-2-ONE stands out due to its oxazolidinone core and the presence of multiple aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-18-4-6-19(7-5-18)16-17-27-25(28)32-24(20-8-12-22(30-2)13-9-20)26(27,29)21-10-14-23(31-3)15-11-21/h4-15,24,29H,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHZDVCUKAUOMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2C(=O)OC(C2(C3=CC=C(C=C3)OC)O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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